molecular formula C21H20ClN3O4S B2518696 3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 899963-52-1

3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2518696
CAS RN: 899963-52-1
M. Wt: 445.92
InChI Key: AKBUIQJCZWEWJT-UHFFFAOYSA-N
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Description

The compound , 3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide, is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 4-chlorophenyl group and the oxadiazole ring are present in the compounds discussed in the papers, which are associated with antiviral and anticancer activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from 4-chlorobenzoic acid. In one of the papers, a six-step synthesis is described, which includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield sulfonamide derivatives . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, particularly the formation of the sulfonyl group and the attachment of the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups: a sulfonyl group attached to a 4-chlorophenyl moiety, an oxadiazole ring, and a tetrahydronaphthalene group. These groups are known to influence the biological activity of the molecule. The presence of the oxadiazole ring, in particular, is a common feature in compounds with reported anticancer activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the compound may also undergo reactions typical for sulfonamides and oxadiazoles. This includes the potential for nucleophilic substitution reactions at the sulfonyl group and electrophilic substitution at the aromatic rings .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds can be inferred. Sulfonamides typically have good solubility in polar solvents and may exhibit solid-state stability. The oxadiazole ring can contribute to the rigidity of the molecule and potentially affect its ability to interact with biological targets. The presence of the 4-chlorophenyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity .

Scientific Research Applications

Synthesis and Therapeutic Potential A study by Rehman et al. (2018) focused on the synthesis of new N-substituted derivatives of a compound with a similar structure, aimed at evaluating new drug candidates for Alzheimer’s disease. This research underscores the importance of chemical modifications in enhancing biological activity and therapeutic potential (Rehman et al., 2018).

Anticancer Properties Another relevant study involves the synthesis of derivatives with the aim of developing antithromboxane therapies. The study by Wang et al. (2014) reveals the potential of such compounds to inhibit thromboxane A2 receptor signaling, suggesting a promising lead for the development of anticancer therapies (Wang et al., 2014).

Structural and Molecular Docking Studies Further, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, highlighting the significance of understanding molecular orientations and interactions within biological systems (Al-Hourani et al., 2015).

Herbicidal Activity Research by Hosokawa et al. (2001) on the synthesis of optically active derivatives showcased their herbicidal activity, demonstrating the diverse applications of such compounds beyond human health, into agricultural practices (Hosokawa et al., 2001).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBUIQJCZWEWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

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